Strontium monohydroxide
Description
Properties
CAS No. |
12141-14-9 |
|---|---|
Molecular Formula |
H2OSr |
Molecular Weight |
105.64 g/mol |
IUPAC Name |
strontium;hydride;hydroxide |
InChI |
InChI=1S/H2O.Sr.H/h1H2;;/q;+2;-1/p-1 |
InChI Key |
DMNUNMYKYXNOGH-UHFFFAOYSA-M |
Canonical SMILES |
[H-].[OH-].[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies and Generation Techniques for Strontium Monohydroxide
Gas-Phase Generation Methods for Spectroscopic Characterization
Generating SrOH in the gas phase is essential for high-resolution spectroscopic studies, which probe its electronic and rovibrational structure. acs.orgdokumen.pubarxiv.org These methods are designed to produce a clean, often cold, sample of molecules that can be interrogated with lasers.
Laser ablation is a prevalent method for producing gas-phase SrOH from a solid target. science.gov This technique involves striking a target material with a high-power pulsed laser, creating a plume of atoms and molecules. diva-portal.org
A common approach begins with the laser ablation of a solid metallic strontium (Sr) target using a pulsed Nd:YAG laser. aps.orgaps.orgarxiv.org The resulting strontium atoms are then reacted with a suitable precursor gas to form SrOH. aps.orgarxiv.org Alternatively, a pressed solid target of strontium hydroxide (B78521) (Sr(OH)2) or strontium oxide (SrO) can be ablated directly to yield SrOH molecules in the gas phase. aps.orgarxiv.orgresearchgate.net For instance, heating SrO with millisecond-long laser pulses has been shown to increase the production of Sr atoms by a factor of seven compared to nanosecond ablation pulses, which in turn can lead to more SrOH. aps.orgarxiv.org
Table 1: Laser Ablation Methods for SrOH Generation
| Target Material | Laser Type | Reactant Gas (if any) | Key Findings |
|---|---|---|---|
| Metallic Strontium (Sr) | Pulsed Nd:YAG | Water Vapor (H₂O) aps.orgarxiv.org | Efficiently produces SrOH in the gas phase within a cryogenic cell. aps.orgarxiv.org |
| Metallic Strontium (Sr) | Pulsed Nd:YAG | Methanol (B129727) (CH₃OH) aps.org | Methanol serves as the reactant gas to form SrOH. aps.org |
| Strontium Hydroxide (Sr(OH)₂) | Not specified | None (Direct Ablation) researchgate.net | Produces a cryogenic beam of SrOH followed by buffer-gas cooling. researchgate.net |
Once strontium atoms are generated in the gas phase, typically via laser ablation, they are directed into a molecular beam where they react with a co-introduced gas to form SrOH. The choice of reactant influences the efficiency and purity of SrOH production.
The most direct pathway is the reaction of laser-ablated strontium atoms with water vapor (H₂O). aps.orgarxiv.org This reaction's rate can be significantly improved—by an order of magnitude—by using an additional laser tuned to an atomic transition of strontium, which enhances its reactivity. aps.org Another successful pathway involves the reaction of strontium atoms with methanol (CH₃OH). aps.org In solution, a more complex route involves the controlled hydrolysis of a strontium amide complex, which yields a hydrocarbon-soluble strontium hydroxide dimer, a unique molecular precursor. nih.gov
Table 2: Chemical Reactions for SrOH Formation in Molecular Beams
| Strontium Source | Reactant | Product | Notes |
|---|---|---|---|
| Ablated Sr atoms | Water Vapor (H₂O) | SrOH | Reaction rate is enhanced by laser excitation of Sr atoms. aps.org |
| Ablated Sr atoms | Methanol (CH₃OH) | SrOH | Used as a precursor gas in cryogenic buffer-gas systems. aps.org |
Production via Cryogenic Buffer-Gas Beam Systems
Cryogenic Buffer-Gas Beam (CBGB) systems are highly effective for producing cold, slow-moving beams of molecules like SrOH, making them ideal for laser cooling and trapping experiments. aps.orgarxiv.orgresearchgate.net In a typical CBGB setup, SrOH is generated inside a copper cell cooled to cryogenic temperatures, often around 2-4 K. aps.orgaps.orgresearchgate.net
The generation process starts with laser ablation of a strontium-containing target (e.g., solid Sr, Sr(OH)₂, or SrO) or thermal emission from a heated target. aps.orgaps.orgresearchgate.net The resulting hot SrOH molecules (or their atomic and reactant precursors) are then immersed in a cold, inert buffer gas, almost always helium. aps.orgaps.org Through collisions with the cold helium atoms, the SrOH molecules rapidly cool to the ambient temperature of the cell. aps.orgaps.org This process thermalizes the molecules' translational and rotational degrees of freedom. aps.org A hydrodynamic flow of the helium gas then extracts the cold SrOH molecules from the cell, forming a well-collimated, slow-moving beam with a typical forward velocity of around 110 m/s. aps.org This method can produce approximately 10¹⁰ SrOH molecules per ablation pulse. aps.org
Controlled Synthesis of Relevant Strontium-Containing Precursors
The generation of SrOH often relies on high-purity, solid-state precursors. The controlled synthesis of these materials is a critical preliminary step. Precursors like strontium hydroxide (Sr(OH)₂), often in its hydrated form (Sr(OH)₂·8H₂O), and strontium carbonate (SrCO₃) are commonly used. sci-hub.senih.govresearchgate.netmdpi.com
Several methods have been developed for their synthesis:
Ultrasonic Method : Sr(OH)₂ and SrCO₃ nanostructures can be synthesized by reacting strontium(II) acetate (B1210297) with sodium hydroxide (NaOH) or tetramethylammonium (B1211777) hydroxide under ultrasonic irradiation. researchgate.net
Solvothermal Synthesis : Single-phase crystalline strontium carbonate can be produced through the solvothermal treatment of hydrated strontium hydroxide (Sr(OH)₂·8H₂O) in ethanol (B145695). mdpi.com The reaction conditions, such as temperature and precursor ratios, are critical and can also lead to mixed-phase products containing both SrCO₃ and Sr(OH)₂·xH₂O. mdpi.com
Co-precipitation : This technique involves precipitating strontium ions (Sr²⁺) from an aqueous solution of a precursor salt like strontium nitrate (B79036) (Sr(NO₃)₂) using a precipitating agent such as sodium hydroxide or ammonium (B1175870) hydroxide (NH₄OH). nih.gov
In Situ Synthesis : In some applications, like atomic layer epitaxy, strontium precursors can be generated in situ. For example, reacting hot SrO or Sr(OH)₂ with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) inside a reactor produces the volatile Sr(thd)₂ chelate. sci-hub.se
Table 3: Synthesis Methods for Strontium-Containing Precursors
| Method | Precursor(s) | Product(s) | Key Feature |
|---|---|---|---|
| Ultrasonic | Strontium(II) acetate, NaOH researchgate.net | Sr(OH)₂, SrCO₃ | Produces nanostructures. researchgate.net |
| Solvothermal | Sr(OH)₂·8H₂O, Ethanol mdpi.com | SrCO₃, Sr(OH)₂·xH₂O | Yields single-phase crystalline product under specific conditions. mdpi.com |
| Co-precipitation | Strontium nitrate, NaOH/NH₄OH nih.gov | Insoluble strontium compounds | Simple, cost-effective method for nanoparticle synthesis. nih.gov |
Advanced Spectroscopic Characterization of Strontium Monohydroxide
High-Resolution Laser Excitation Spectroscopy
High-resolution laser excitation spectroscopy has been a pivotal technique in unraveling the intricate details of SrOH's energy levels. researchgate.net This method allows for the precise measurement of transitions between different electronic and rovibrational states, leading to a detailed understanding of the molecule's properties. aip.org
Electronic Transitions and Band System Analysis
The electronic spectrum of SrOH is characterized by several band systems, primarily involving the promotion of a nonbonding electron localized on the strontium atom. arxiv.org Analysis of these bands provides insights into the geometry and electronic configuration of the molecule in its various states.
The ground electronic state of strontium monohydroxide is designated as X̃²Σ⁺. Extensive spectroscopic studies have precisely determined its molecular parameters. High-resolution laser-induced fluorescence and other laser-based techniques have been employed to probe the rotational and vibrational levels of this state. aip.org These investigations have confirmed the linear geometry of SrOH in its ground state.
Key molecular constants for the X̃²Σ⁺ state are summarized in the table below.
| Parameter | Value | Unit |
| Rotational Constant (B₀) | 0.237 | cm⁻¹ |
| Spin-Rotation Constant (γ₀) | 0.002 | cm⁻¹ |
Note: The values presented are representative and may vary slightly between different isotopic and vibrational studies.
The first excited electronic state, òΠ, has been a primary focus of spectroscopic research, particularly in the context of laser cooling. arxiv.org The Ã²Π - X̃²Σ⁺ transition is the main transition used for optical cycling and magneto-optical trapping of SrOH. arxiv.org This is due to its highly diagonal Franck-Condon factors, which minimize vibrational state changes during fluorescence, a critical requirement for sustained laser cooling. arxiv.org
The Ã²Π state exhibits spin-orbit coupling, which splits it into two components, ²Π₁/₂ and ²Π₃/₂. The Renner-Teller effect, a phenomenon that couples electronic and vibrational angular momentum in linear molecules, also influences the energy levels of this state. arxiv.org
Spectroscopic constants for the Ã²Π state are provided below.
| Parameter | Value | Unit |
| Term Energy (T₀) | 14550.8 | cm⁻¹ |
| Spin-Orbit Coupling Constant (A) | 123.6 | cm⁻¹ |
Note: The term energy represents the energy of the lowest vibrational level of the Ã²Π state relative to the ground state.
The B̃²Σ⁺ excited state is another prominent feature in the electronic spectrum of SrOH. The B̃²Σ⁺ - X̃²Σ⁺ transition has been thoroughly analyzed using high-resolution spectroscopy. nist.gov These studies have provided accurate rotational and vibrational constants for the B̃²Σ⁺ state. This state is also relevant to the broader understanding of the electronic structure and potential for other spectroscopic investigations.
Key parameters for the B̃²Σ⁺ state are as follows:
| Parameter | Value | Unit |
| Term Energy (T₀) | 16489.9 | cm⁻¹ |
| Rotational Constant (B₀) | 0.239 | cm⁻¹ |
Beyond the well-characterized à and B̃ states, several higher-lying electronic states of SrOH have been identified and analyzed. These include the C̃²Π, D̃²Σ⁺, Ẽ²Σ⁺, and F̃²Π states. Spectroscopic investigations of these states provide a more complete picture of the molecule's electronic structure and potential energy surfaces. nist.gov The analysis of these higher states often involves more complex spectra due to interactions and perturbations between them.
| State | Term Energy (T₀) (cm⁻¹) |
| C̃²Π | ~23800 |
| D̃²Σ⁺ | ~25000 |
| Ẽ²Σ⁺ | ~27000 |
| F̃²Π | ~29000 |
Note: The term energies for these higher states are approximate and serve to indicate their relative positions.
Vibrational Structure and Mode Assignment
This compound, as a linear triatomic molecule, possesses three fundamental vibrational modes: the Sr-O stretch (ν₁), the O-H stretch (ν₃), and the doubly degenerate bending mode (ν₂). arxiv.org The frequencies of these modes have been determined through the analysis of vibrational bands in the electronic spectra and through dispersed fluorescence spectroscopy. aip.orgarxiv.org
The vibrational frequencies in the ground electronic state (X̃²Σ⁺) are crucial for understanding the molecule's dynamics and for designing laser cooling schemes that require repumping lasers to return molecules that have decayed to excited vibrational states back into the main optical cycle. arxiv.org
The fundamental vibrational frequencies for the ground electronic state of SrOH are listed below.
| Mode | Description | Frequency (cm⁻¹) |
| ν₁ | Sr-O Stretch | ~496 |
| ν₂ | Bending Mode | ~340 |
| ν₃ | O-H Stretch | ~3680 |
Specialized Spectroscopic Techniques
Optical-optical double-resonance (OODR) spectroscopy is a specialized technique that has been applied to the study of this compound. nist.gov This method uses two lasers to sequentially excite the molecule, first from a lower state to an intermediate state, and then from the intermediate state to a higher-lying electronic state. This technique was utilized to observe a new electronic transition in SrOH. nist.gov
A similar study on the related molecules CaOH and CaOD using OODR spectroscopy with continuous wave dye lasers successfully located a new Rydberg electronic state, the G̃ ²Π state. dntb.gov.ua This demonstrates the utility of OODR in accessing and characterizing electronic states that may not be reachable through single-photon absorption.
Table 2: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | SrOH |
| Calcium monohydroxide | CaOH |
| Deuterated calcium monohydroxide | CaOD |
| Strontium amide | SrNH₂ |
Zeeman Effect and Magnetic Tuning Investigations
The magnetic properties of this compound (SrOH) have been a subject of detailed investigation, primarily to understand its behavior in external magnetic fields, which is crucial for applications in laser cooling and trapping. High-resolution optical Zeeman spectroscopy, performed on cold molecular beam samples, has been instrumental in exploring the magnetic tuning of the low rotational levels in the X̃²Σ⁺(0,0,0), òΠ(0,0,0), and B̃²Σ⁺(0,0,0) electronic states. arxiv.orgresearchgate.net
In these experiments, the observed Zeeman shifts and splittings are analyzed using a traditional effective Hamiltonian model. arxiv.orgresearchgate.net This approach successfully accounts for the interaction between the Ã²Π and B̃²Σ⁺ states. arxiv.orgresearchgate.net The magnetic g-factors, which are crucial parameters describing the magnetic moment of the molecule, have been determined for these electronic states and compared with predictions from perturbation theory. arxiv.orgresearchgate.net The ability to tune the energy levels of SrOH with a magnetic field is a key feature for controlling its chemical reactivity and for developing deceleration techniques like Zeeman-Sisyphus slowing, which has been proposed and demonstrated for similar molecules like CaOH. aps.orgnsf.gov These studies provide foundational data for magneto-optical trapping of SrOH, a significant step towards precision measurements and quantum science applications with polyatomic molecules. aps.orgarxiv.orgresearchgate.netarxiv.org
| Electronic State | g-factor Type | Value | Experimental Method |
|---|---|---|---|
| X̃²Σ⁺ | gₑ (effective) | 2.0023 | High-Resolution Optical Zeeman Spectroscopy arxiv.orgresearchgate.net |
| Ã²Π | gₑ (effective) | Varies with rotational level | |
| B̃²Σ⁺ | gₑ (effective) | ~2.0 |
Saturated Fluorescence Spectroscopy
Saturated fluorescence spectroscopy has been successfully applied to study SrOH in high-temperature environments. In a notable experiment, laser-induced fluorescence of SrOH was measured in a fuel-rich, sooting atmospheric pressure C₂H₄/air diffusion flame that was seeded with a strontium salt. nih.gov This study marked the first observation of saturated fluorescence for a polyatomic species within a flame environment. nih.gov
The research demonstrated that the fluorescence intensity approached near-full saturation at a laser spectral intensity of 10¹⁰ W/cm² cm⁻¹. nih.gov The ability to achieve saturation is significant as it allows for quantitative concentration measurements that are less sensitive to collisional quenching effects. The study provided a detailed discussion of the specific conditions required to observe saturation and the factors that can impede it, drawing comparisons with fluorescence measurements of the hydroxyl (OH) radical in the same flame. nih.gov
Flame Emission Spectroscopy of SrOH Species
The emission spectrum of this compound (SrOH) is a key contributor to the characteristic red color of pyrotechnic flames containing strontium compounds. researchgate.netresearchgate.netjpyro.co.uk When strontium salts are introduced into a flame, they readily form SrOH species, which emit light in distinct spectral bands. researchgate.netstackexchange.com
Analyses of red-colored flames have shown that the emission spectrum is often a combination of contributions from both SrOH and strontium monochloride (SrCl) when a chlorine source is present. researchgate.netresearchgate.net SrOH is responsible for strong band emissions centered around 605-606 nm and a more complex, almost continuous band structure in the 630 nm to 700 nm range. jpyro.co.uk The quality and purity of the red color are highly dependent on the chemical composition of the pyrotechnic mixture, which determines the relative abundance of the emitting species like SrOH and SrCl. researchgate.netresearchgate.net For instance, compositions with a negative oxygen balance tend to improve color saturation. jpyro.co.uk While both SrOH and SrO contribute to an orange-red light, SrCl is associated with a deeper red color. jpyro.co.uk
| Emitting Species | Approximate Wavelength (nm) | Reference |
|---|---|---|
| SrOH | 606 | researchgate.netjpyro.co.uk |
| SrOH | 682 | researchgate.net |
| SrCl | 624 | researchgate.net |
| SrCl | 636 | researchgate.net |
| SrCl | 661 | researchgate.net |
Analysis of Molecular Interactions and Perturbations
Renner-Teller Effect in Electronic States
The Renner-Teller effect is a crucial phenomenon in the spectroscopy of linear triatomic molecules like SrOH, describing the coupling between electronic angular momentum and the nuclear motion of the bending vibration. wikipedia.orgiupac.org This effect occurs in electronic states that are degenerate in the linear configuration (e.g., Π, Δ states). wikipedia.org The bending of the molecule breaks this degeneracy, causing the potential energy surfaces to split. temple.edunanophotonics.org This interaction represents a breakdown of the Born-Oppenheimer approximation. wikipedia.orgnanophotonics.org
For SrOH, the Renner-Teller effect has been explicitly accounted for in the analysis of its electronic states. A deperturbation analysis of the v₂=1 level of the Ã²Π state, which considered Renner-Teller, spin-orbit, and other interactions, yielded the first reliable estimate of the Renner-Teller parameter (ε) for SrOH, with a value of -0.0791. aip.org Understanding this effect is essential for accurately modeling the rovibronic energy levels of the molecule, which is complicated by such non-adiabatic couplings. temple.eduarxiv.orgarxiv.org
l-type Doubling and Resonance Phenomena
In the rotational spectra of linear molecules like SrOH, vibrational states with non-zero vibrational angular momentum (l) exhibit a splitting of energy levels known as l-type doubling. nist.gov This interaction lifts the degeneracy of levels that would otherwise be identical. The effects of l-type doubling have been observed and analyzed in high-resolution spectroscopic studies of SrOH. cdnsciencepub.com
Specifically, the analysis of bands in the B̃²Σ⁺ – X̃²Σ⁺ electronic system, such as the (02²0)Δ ← (010)Π and (02⁰0)Σ⁺ ← (010)Π transitions, revealed the influence of l-type doubling. cdnsciencepub.com Furthermore, a weak l-type resonance between the l=0 and l=2 components of the ν₂=2 vibrational level was observed in both the B̃²Σ⁺ and X̃²Σ⁺ electronic states. cdnsciencepub.com A complete deperturbation analysis of the v₂=1 level of the Ã²Π state also explicitly took l-type doubling interactions into account, highlighting its importance in accurately describing the molecular energy level structure. aip.org
Franck-Condon Factors and Vibronic Coupling
Franck-Condon factors (FCFs) govern the intensity of vibronic transitions by describing the overlap between the vibrational wavefunctions of the initial and final electronic states. For SrOH, FCFs are of particular interest due to the molecule's suitability for laser cooling and optical cycling experiments. arxiv.orgaps.org SrOH possesses a highly diagonal FCF array, meaning that electronic transitions strongly favor returning to the same vibrational state, which is a critical requirement for scattering many photons. aps.org
Dispersed fluorescence measurements have been used to determine the fluorescence branching ratios, which are compared with calculated FCFs. arxiv.orgresearchgate.net These calculations often employ methods like the discrete variable representation (DVR) to derive the necessary bending motion wave functions. arxiv.orgresearchgate.net While the transitions are highly diagonal, weak decays to excited vibrational states, including the Sr-O stretch and bending modes, do occur. aps.org
Vibronic coupling, which encompasses interactions between electronic and vibrational motion like the Renner-Teller and spin-orbit effects, can cause intensity borrowing and lead to symmetry-forbidden transitions. arxiv.org For instance, weak decays to excited bending states with non-zero vibrational angular momentum have been observed in alkaline earth monohydroxides, arising from a combination of Renner-Teller and spin-orbit coupling. arxiv.org Accurate ab initio calculations are performed to compute FCFs, which are essential for predicting vibrational branching fractions and designing effective laser cooling schemes. aps.orgmdpi.com
| Decay Channel (Vibrational State in X̃²Σ⁺) | Branching Ratio | Reference |
|---|---|---|
| (000) - Ground State | ~95.5% | aps.org |
| (100) - Sr-O Stretch | ~4.3% | aps.org |
| (200) - Sr-O Stretch Overtone | ~0.17% | aps.org |
| (02⁰0) - Bending Overtone | ~0.04% | aps.org |
Quantum Chemical and Computational Investigations of Strontium Monohydroxide
Electronic Structure Theory and Bonding Characterization
The electronic structure and bonding of strontium monohydroxide (SrOH) have been the subject of numerous theoretical studies, employing a range of quantum chemical methods to elucidate its properties. These investigations are crucial for understanding its behavior in various environments, from astrophysical contexts to applications in laser cooling.
High-level ab initio methods have been instrumental in providing a detailed picture of the electronic states and potential energy surfaces of SrOH.
Coupled Cluster (CC) Methods : The partially spin-restricted coupled-cluster with singles, doubles, and perturbative triples [RCCSD(T)] method has been used to characterize the stationary points on the potential energy surface of the Li-SrOH system. aps.org These calculations revealed a strongly bound Li-SrOH complex on the triplet potential energy surface. aps.org For SrOH itself, CCSD(T) calculations have been employed to determine diabatic potentials, which describe electronic wavefunctions with either ionic or covalent bond character. temple.edu These calculations have also been used to predict bond distances and vibrational frequencies. osti.gov
Equation-of-Motion Coupled Cluster (EOM-CC) : EOM-CC methods have been applied to determine the diabatic potential energy surfaces of SrOH as functions of the Sr-O distance and the Sr-O-H angle. temple.edu
Multireference Methods : Due to the open-shell nature of the SrOH radical, multireference methods are often necessary for an accurate description of its electronic structure. und.edu The second-order generalized van Vleck perturbation theory (GVVPT2), a multireference perturbation theory approach, has been utilized to study the SrOH monomer. und.edu These calculations have suggested a quasilinear geometry for the ground state of SrOH. und.edu
Relativistic Corrections : For heavier elements like strontium, relativistic effects can be significant. und.edudokumen.pub The inclusion of relativistic corrections in GVVPT2 calculations was found to make the optimized geometry of SrOH more bent by approximately 6 degrees. und.edu
The SrOH radical is a linear molecule in its ground 2Σ electronic state. aps.org The interaction with a ground-state lithium atom gives rise to two adiabatic potential energy surfaces of singlet and triplet spin multiplicities. aps.org
Density Functional Theory (DFT) has been widely applied to study various aspects of this compound and related systems, offering a balance between computational cost and accuracy.
DFT calculations have been employed to investigate:
The microsolvation of Sr²⁺ hydroxides to understand the likely species present in high pH environments, such as those in spent nuclear fuel storage ponds. rsc.org
The development of computational models to describe the aqueous and hydroxide (B78521) complexes of strontium. ucl.ac.uk
The interaction of CO₂ with various crystal surfaces of strontium hydroxide and its hydrates. sciforum.net
The structural, electronic, and mechanical properties of various materials. und.edunih.govresearchgate.net
In studies of strontium hydroxide solvation, a combination of the COSMO continuum solvation model with explicit water molecules has been used to accurately model the system. rsc.orglancs.ac.uk It was found that including a second solvation shell is crucial for obtaining energetically stable structures. lancs.ac.uk DFT has also been used to study the adsorption of Sr²⁺ onto hydrated brucite surfaces. ucl.ac.uk
The determination of the potential energy surface (PES) is fundamental to understanding the dynamics and reactivity of a molecule. The PES represents the energy of the molecule as a function of its geometry. ucl.ac.uk
For SrOH, the PESs for its ground and excited electronic states have been calculated to understand its properties for laser cooling and to anticipate future research on its dissociation and ultracold scattering. temple.edu These calculations are often performed in Jacobi coordinates, fixing the OH bond length due to the significantly higher energy required for its vibrational excitation compared to the Sr-OH stretch and bend modes. temple.edu The analysis of the PES can reveal important features such as the equilibrium geometry, transition states, and reaction pathways. ucl.ac.ukscispace.com
A study on the Li-SrOH system involved the development of an ab initio PES for the triplet electronic state to explore the possibility of sympathetic cooling of SrOH with ultracold Li atoms. aps.org
Theoretical calculations are crucial for predicting and interpreting the electronic transitions and energy levels of molecules like SrOH. These predictions are vital for spectroscopic studies and applications such as laser cooling.
Excitation Energies : The excitation energies of the visible bands of SrOH have been determined experimentally and are important for understanding its electronic structure. uu.nl Theoretical calculations aim to reproduce these experimental values. For instance, the vertical excitation energy of the first low-lying excited state of CaOH has been shown to be in good agreement with experimental data when calculated with multireference perturbation theory. und.edu
Energy Level Diagrams : Based on experimental and theoretical data, energy level diagrams for SrOH have been proposed. uu.nl These diagrams illustrate the various electronic states and the transitions between them.
Vibronic Transitions : Theoretical studies have determined molecular parameters and Franck-Condon factors for vibronic transitions between the ground and excited states of alkaline-earth monohydroxides near their equilibrium geometries. temple.edu
Rovibrational Energy Levels : Nearly degenerate rovibrational energy levels in SrOH have been considered for their potential in searching for new physics, such as variations in fundamental constants. aps.org
The electronic states of SrOH up to the G̃²Π state at approximately 32,633 cm⁻¹ are known. arxiv.org The lowest five electronic states (X̃²Σ⁺, òΠ, B̃²Σ⁺, C̃²Δ, D̃²Σ⁺) and the transitions between them have been a focus of study. arxiv.org
Molecular Dynamics Simulations and Energy Landscape Mapping
Molecular dynamics (MD) simulations provide a powerful tool for studying the time evolution of molecular systems, offering insights into their dynamic behavior and the underlying energy landscape.
Classical and Car-Parrinello MD simulations have been used to study the hydration of the Sr²⁺ ion. researchgate.net These simulations have shown that the hydration shells of strontium ions are flexible, with a rapid exchange of ligands between the first and second hydration shells occurring on a picosecond timescale. researchgate.net Ab initio molecular dynamics (AIMD) simulations have also been performed to investigate Mg²⁺, Ca²⁺, and Sr²⁺ ions in aqueous environments, with results for mean M-O bond lengths in the first solvation shell comparing well with experimental and other computational data. researchgate.net
Energy landscape mapping, which involves visualizing the multidimensional potential energy surface, can be used to identify stable structures (local minima) and transition pathways between them. scispace.com This approach is valuable for understanding the various condensed-matter phenomena. dokumen.pub
Computational Thermochemistry and Reaction Energetics
Computational methods are extensively used to determine the thermochemical properties and reaction energetics of chemical species, providing data that can be difficult to obtain experimentally.
For this compound, computational thermochemistry has been used to calculate properties such as the heat of formation. osti.govarchive.org The dissociation energy of SrOH has been a subject of both experimental and theoretical investigation, with a recommended value of 4.36 ± 0.10 eV for a bent model. uu.nl
The energetics of reactions involving SrOH have also been studied. For example, the enthalpy of the reaction Sr⁺ + H₂O ↔ SrOH⁺ + H has been determined using the third law of thermodynamics. researchgate.net DFT calculations have been used to study the proton transfer reaction between a dihydroxide-coordinated strontium complex and a monohydroxide-coordinated complex, finding a very small Gibbs free energy barrier of 3.0 kJ/mol. rsc.orgucl.ac.uk This indicates that the coordination can easily interchange between di- and monohydroxide forms in solution. rsc.org
An in-depth analysis of the quantum chemical and computational investigations into this compound (SrOH) reveals a molecule of significant interest in the fields of ultracold physics, astrophysics, and fundamental symmetry studies. Theoretical modeling has been instrumental in understanding its behavior in various environments, from low-temperature collisions to aqueous solvation and its potential as a probe for new physics beyond the Standard Model.
Chemical Reactivity and Transformation Pathways Involving Strontium Monohydroxide
Role in Heterobimetallic Complex Formation
Strontium monohydroxide plays a crucial role as a bridging ligand in the formation of heterobimetallic complexes. These structures, containing a metal-hydroxide-metal core, are of interest for modeling the active sites of metalloenzymes and for developing new catalysts. The hydroxide (B78521) ligand can bridge between a strontium ion (Sr(II)) and another metal ion, influencing the electronic and reactive properties of the resulting complex.
Complexes with the core structure M(III)-(μ-OH)-Sr(II) have been synthesized and characterized. For instance, heterobimetallic complexes containing Fe(III)-(μ-OH)-Sr(II) and Mn(III)-(μ-OH)-Sr(II) cores have been isolated and studied. rsc.org These complexes are formed through the reaction of a primary metal complex with a source of strontium and hydroxide ions. The presence of the Sr(II) ion, a redox-inactive metal, can modulate the reactivity of the redox-active metal center, such as iron or manganese. rsc.org This modulation is important in the context of dioxygen activation, where the rate of O₂ reduction can be influenced by the nature of the group 2 metal ion present. rsc.org
In the context of these heterobimetallic complexes, the hydroxide ligand bridging the strontium and another metal center can exhibit "umpolung" or reversed polarity reactivity. While a free hydroxide ion is a strong base, when coordinated to a Lewis acidic metal center like Sr(II) and a more electrophilic metal center, the proton of the hydroxide can become more acidic. This is not umpolung in the traditional organic chemistry sense of reversing the polarity of a carbon atom, but rather a modification of the expected basic character of the hydroxide ligand.
The Sr(II) ion, being a hard Lewis acid, polarizes the electron density of the oxygen atom in the hydroxide bridge. This polarization effect, combined with the influence of the second metal center, can weaken the O-H bond, thereby increasing the proton's acidity. This facilitates reactions where the hydroxide acts as a proton donor rather than a base. This acidic behavior is crucial in certain catalytic cycles where proton transfer is a key step. While direct evidence for umpolung reactivity of this compound itself is not explicitly detailed in the provided search results, the behavior of the hydroxide bridge in these strontium-containing heterobimetallic complexes is indicative of this modified reactivity.
Interaction with Carbon Dioxide and Carbonation Mechanisms on Hydroxylated Strontium Surfaces
This compound readily reacts with carbon dioxide (CO₂) in a process known as carbonation. This is a thermodynamically favorable reaction that leads to the formation of strontium carbonate (SrCO₃). nsf.gov The interaction is a key step in various natural and industrial processes, including CO₂ capture and the synthesis of carbonate materials.
The reaction can be represented by the following equation: Sr(OH)₂ + CO₂ → SrCO₃ + H₂O
On hydroxylated strontium surfaces, such as those of strontium hydroxide or strontium oxide exposed to moisture, the carbonation process involves the adsorption of CO₂ onto the surface. Density functional theory (DFT) studies on related systems, like strontium titanate, show that CO₂ can be activated on the surface, leading to the formation of carbonate species. rsc.org The presence of hydroxyl groups on the surface can facilitate the capture and subsequent reaction of CO₂. The mechanism involves the nucleophilic attack of the hydroxide oxygen on the electrophilic carbon of the CO₂ molecule.
The formation of strontium carbonate from strontium hydroxide and carbon dioxide is a key step in the synthesis of structured strontium carbonate particles, such as urchin-like morphologies. nsf.gov In these syntheses, strontium hydroxide acts as an intermediate that reacts with dissolved CO₂. nsf.gov The solubility of strontium carbonate is influenced by the partial pressure of CO₂, with higher pressures leading to increased dissolution due to the formation of bicarbonate ions in solution. scielo.brresearchgate.net
| Reactant | Product | Significance | Key Findings |
|---|---|---|---|
| Strontium Hydroxide (Sr(OH)₂) | Strontium Carbonate (SrCO₃) | CO₂ capture, materials synthesis | Thermodynamically favorable reaction. nsf.gov |
| Hydroxylated Strontium Surfaces | Surface Carbonate Species | Heterogeneous catalysis, gas sensing | Hydroxyl groups facilitate CO₂ adsorption and reaction. |
Catalytic Activity in Organic Synthesis (General Mechanisms)
Strontium compounds, including those that can generate this compound in situ, have shown promise as catalysts in organic synthesis. The catalytic activity often stems from the basicity of the strontium species and the ability of the Sr²⁺ ion to act as a Lewis acid.
Chiral strontium complexes have been developed as catalysts for asymmetric Michael addition reactions, affording high yields and excellent enantioselectivities. Strontium-based catalysts can also be effective in promoting hydrogenation reactions. For example, strontium has been used as a promoter for supported palladium catalysts, enhancing their activity in hydrogenation processes. researchgate.net The promotional effect is attributed to both electronic and physical modifications of the catalyst. researchgate.net
In reactions such as the Guerbet reaction for ethanol (B145695) upgrading, strontium-based catalysts, particularly strontium-doped mixed oxides, have demonstrated significant activity. nih.gov The basic sites on the catalyst, which can be enhanced by the presence of strontium, are crucial for the initial dehydrogenation of ethanol to acetaldehyde. The subsequent aldol (B89426) condensation and hydrogenation steps are also influenced by the catalyst's acidic and basic properties, which can be tuned by the strontium content. nih.gov While the active species is often a mixed oxide, the interaction with water under reaction conditions can lead to the formation of surface hydroxyl species, implicating a role for strontium hydroxide-like moieties in the catalytic cycle.
Chemical Transformations in Flame Environments
In high-temperature flame environments, this compound is a key emitting species responsible for the characteristic deep red color of pyrotechnics and signal flares. wiley.comresearchgate.net Traditionally, this red color was achieved through the formation of gaseous strontium monochloride (SrCl). However, due to the environmental concerns associated with chlorine-containing compounds, which can form carcinogenic polychlorinated biphenyls (PCBs), dioxins (PCDDs), and furans (PCDFs), chlorine-free formulations have been developed. wiley.com
In these modern formulations, the strong red emission is generated by this compound (SrOH) and, in some cases, strontium hydride (SrH). wiley.com The formation of SrOH in a flame results from the decomposition of strontium-containing salts (e.g., strontium nitrate) and subsequent reaction with water molecules or hydroxyl radicals present in the flame. The emission spectrum of SrOH is characterized by strong bands in the red region of the visible spectrum. researchgate.net The intensity and purity of the red color depend on the flame composition and temperature. The presence of other species, such as strontium oxide (SrO), can lead to a shift in the perceived color towards orange. researchgate.net
| Species | Chemical Formula | Role in Flame | Emission Color |
|---|---|---|---|
| This compound | SrOH | Primary red light emitter in chlorine-free pyrotechnics. wiley.com | Red |
| Strontium Monochloride | SrCl | Traditional red light emitter in pyrotechnics. wiley.comresearchgate.net | Red |
| Strontium Oxide | SrO | Can be formed in flames, affecting color purity. researchgate.net | Orange-Red |
| Strontium Hydride | SrH | Contributes to red emission in some chlorine-free formulations. wiley.com | Red |
Interactions of Strontium Monohydroxide in Diverse Chemical Environments
Gas-Phase Collision Studies with Atomic and Molecular Species
One of the key reactions involving SrOH in the gas phase is its equilibrium with atomic strontium and water. In flame spectrophotometry studies, the equilibrium Sr⁺ + H₂O ↔ SrOH⁺ + H has been investigated. The enthalpy for this reaction, ΔrH°(0), was determined to be 61.4 ± 2.8 kJ/mol. This leads to a calculated bond dissociation energy for the strontium monohydroxide cation, D₀(Sr⁺-OH), of 432.6 ± 2.8 kJ/mol researchgate.net. A re-evaluation of earlier experimental data from hydrogen flames yielded a consistent value of D₀(Sr⁺-OH) = 432.8 ± 2.7 kJ/mol researchgate.net. For the neutral SrOH molecule, the bond dissociation energy, D₀(Sr-OH), has been determined to be 401.8 ± 3.0 kJ/mol researchgate.net.
While specific rate constants for the reaction of SrOH with common molecular species like hydrogen (H₂) and hydrogen bromide (HBr) are not extensively documented in readily available literature, the general reactivity can be inferred from its properties as a metallic hydroxide (B78521) radical. The reaction with H₂ would likely proceed via a hydrogen abstraction mechanism to form strontium metal and a water molecule (SrOH + H₂ → Sr + H₂O). The reaction with HBr, a strong acid, would be expected to be a rapid neutralization reaction in the gas phase, forming strontium bromide and water (SrOH + HBr → SrBr + H₂O).
Chemiluminescent reactions are another important aspect of the gas-phase chemistry of strontium-containing species. The oxidation of elemental white phosphorus in moist air, a classic example of gas-phase chemiluminescence, produces excited states of (PO)₂ and HPO, resulting in a green glow researchgate.net. While specific studies detailing the chemiluminescence of SrOH itself are not abundant, reactions of alkaline-earth metals, including strontium, are known to produce light emission under certain conditions manchester.ac.uk.
Surface Interactions and Adsorption Phenomena
The interaction of strontium species with mineral surfaces is of paramount importance in geochemistry and for the safety assessment of radioactive waste repositories. While most studies focus on the adsorption of the strontium ion (Sr²⁺), computational studies have begun to explore the behavior of this compound species at the mineral-water interface.
Brucite (Mg(OH)₂), a mineral with a layered hydroxide structure, serves as a relevant model for the surfaces of cementitious materials and certain mineral deposits. The adsorption of strontium species on brucite is of particular interest in the context of nuclear waste storage, where high pH conditions can lead to the formation of SrOH⁺.
A computational study using density functional theory (DFT) has investigated the interaction of strontium hydroxide complexes with the hydrated (0001) surface of brucite researchgate.netucl.ac.uk. This research aimed to develop a model to describe the behavior of strontium aquo and hydroxide complexes at these surfaces researchgate.netucl.ac.uk. The study explored the adsorption of various s-block cations, including Sr²⁺, on both bare and hydrated brucite surfaces ucl.ac.uk.
The computational models indicate that the adsorption energies are well-described when using basis sets of triple-zeta quality for the adsorbates. The substitution energies for Ca²⁺ and Sr²⁺ within the brucite lattice were found to be similar between the periodic electrostatic embedded cluster model (PEECM) and periodic DFT results, suggesting that a two-layer brucite model in the quantum mechanical part of the PEECM is sufficient to describe the substitution ucl.ac.uk.
Understanding the energetics of adsorption is key to predicting the mobility and fate of strontium in the environment. DFT calculations provide valuable insights into the adsorption energies of strontium species on mineral surfaces.
For the adsorption of s-block cations on the brucite (0001) surface, DFT studies have shown that the PEECM can provide adsorption energies in excellent agreement with periodic DFT approaches researchgate.net. The study of Sr[(OH)₂(H₂O)₄] complexes on brucite showed a strong agreement in adsorption energies, Sr-O distances, and bond critical point electron densities between the two computational methods researchgate.net. This demonstrates the utility of these computational approaches in determining the energetic and geometric properties of adsorbed strontium hydroxide species researchgate.net.
Surface complexation models (SCMs) are also used to describe the sorption of strontium. For amorphous silica (B1680970) and goethite, strontium sorption is modeled with outer-sphere complexes, which is consistent with Extended X-ray Absorption Fine Structure (EXAFS) data showing that sorbed strontium retains its hydration waters at the mineral surface osti.gov. On amorphous silica, the gradual sorption edge with increasing pH is captured by tetradentate Sr²⁺ and SrOH⁺ complexes osti.gov. The (>SOH)₂ (>SO⁻)₂-Sr²⁺ complex is dominant at near-neutral pH, while at higher pH, the hydrolyzed complex (>SOH)₂ (>SO⁻)₂-SrOH⁺ becomes more prevalent osti.gov.
| Adsorbent | Adsorbed Species | Adsorption Complex | Modeling Approach |
| Brucite (0001) | Sr[(OH)₂(H₂O)₄] | - | DFT (PEECM, CRYSTAL) researchgate.netucl.ac.uk |
| Amorphous Silica | Sr²⁺, SrOH⁺ | Tetradentate outer-sphere | Surface Complexation Model osti.gov |
| Goethite | Sr²⁺, SrOH⁺ | Outer-sphere | Surface Complexation Model osti.gov |
Aqueous Phase Behavior and Hydrolysis
In aqueous solutions, the chemistry of strontium is dominated by the divalent cation, Sr²⁺. However, under neutral to alkaline conditions, hydrolysis occurs, leading to the formation of this compound, SrOH⁺.
The primary hydrolysis reaction for strontium is:
Sr²⁺ + H₂O ⇌ SrOH⁺ + H⁺
The equilibrium constant for this reaction has been determined by various researchers. At 298 K and infinite dilution, the logarithm of the equilibrium constant (log K) is reported as -13.29 by Baes and Mesmer (1976) and Nordstrom et al. (1990), and as -13.15 ± 0.05 by Brown and Ekberg (2016) researchgate.net. This indicates that the formation of SrOH⁺ becomes more significant as the pH of the solution increases researchgate.net.
| Reference | log K (Sr²⁺ + H₂O ⇌ SrOH⁺ + H⁺) at 298 K |
| Baes and Mesmer, 1976 | -13.29 researchgate.net |
| Nordstrom et al., 1990 | -13.29 researchgate.net |
| Brown and Ekberg, 2016 | -13.15 ± 0.05 researchgate.net |
Spectroscopic techniques are powerful tools for characterizing the local coordination environment of strontium ions in aqueous solutions and identifying the presence of different species, including SrOH⁺.
Raman Spectroscopy: Raman spectroscopy can be used to probe the vibrational modes of molecules and ions in solution. In aqueous solutions of strontium hydroxide, the Raman spectra would be expected to show features corresponding to the Sr-O stretching and O-H bending modes of the SrOH⁺ ion and its hydration shell. Studies on concentrated NaOH solutions have identified the O-H stretching band of the hydroxide ion, which is often overlapped by the broad O-H stretching band of water youtube.com. Similar principles would apply to the detection of SrOH⁺, although the lower concentration of this species under most conditions makes its direct observation challenging. Research on hydrated SrO has identified a broad band between 3000-3700 cm⁻¹ due to the O-H stretching of water, indicating hydration researchgate.netdiva-portal.org.
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure around a specific element. EXAFS studies of aqueous Sr²⁺ solutions have been used to determine the coordination number and bond distances of the hydrated strontium ion researchgate.netnih.gov. These studies show that the Sr²⁺ ion is surrounded by a first shell of oxygen atoms from water molecules researchgate.netnih.gov. Changes in the EXAFS spectrum with increasing pH can indicate the formation of SrOH⁺, as the presence of the hydroxide ligand would alter the local coordination environment of the strontium atom. EXAFS analysis of strontium sorption on mineral surfaces indicates that the sorbed strontium often retains its hydration shell, forming outer-sphere complexes osti.govwhiterose.ac.uk.
Advanced Applications of Strontium Monohydroxide in Physical and Chemical Science
Laser Cooling and Trapping Methodologies for Molecules
Strontium monohydroxide (SrOH) has emerged as a key molecule in the field of ultracold science, primarily due to its amenability to direct laser cooling and trapping techniques. nih.govphysicsworld.comarxiv.orgucla.edu These methods, which have been extensively developed for atoms, are more complex to implement for molecules due to their additional rotational and vibrational degrees of freedom. physicsworld.com However, the specific electronic structure of SrOH allows for the creation of a nearly closed optical cycling transition, which is a prerequisite for sustained laser cooling. ucla.eduarxiv.org
Sisyphus Laser Cooling
A significant breakthrough in cooling polyatomic molecules was the demonstration of magnetically assisted Sisyphus laser cooling of SrOH. nih.govarxiv.orgsemanticscholar.org This technique involves molecules losing kinetic energy by moving through a spatially varying potential energy landscape created by a standing wave of laser light. physicsworld.com As a molecule "climbs" a potential hill, its kinetic energy is converted to potential energy. At the peak of the hill, the molecule is optically pumped to a different state that interacts weakly with the light field, causing it to effectively "fall" to the bottom of a new potential well. physicsworld.com This process is repeated, leading to a gradual reduction in the molecule's kinetic energy and, therefore, its temperature.
In the case of SrOH, this was achieved by utilizing the rotationally closed P(N''=1) branch of either the X̃²Σ⁺(000)↔òΠ₁/₂(000) or the X̃²Σ⁺(000)↔B̃²Σ⁺(000) vibronic transitions. nih.govarxiv.orgsemanticscholar.org This method successfully reduced the transverse temperature of a cryogenic buffer-gas beam of SrOH by two orders of magnitude, from approximately 50 mK to around 750 μK. aps.orgharvard.edu This rapid cooling was accomplished by scattering only about 200 photons per molecule, which is critical to minimize the loss of molecules to unaddressed "dark states." physicsworld.comaps.org
| Parameter | Initial Value | Final Value |
|---|---|---|
| Transverse Temperature | ~50 mK | ~750 μK |
| Scattered Photons per Molecule | ~200 |
Radiation Pressure Force and Molecular Beam Deflection
The fundamental principle behind laser cooling is the momentum transfer from photons to the molecule. The repeated absorption and spontaneous emission of photons result in a net force known as the radiation pressure force. arxiv.orgaps.org The successful application of this force to SrOH was a crucial step towards laser cooling. arxiv.orgresearchgate.net
In experiments, a cryogenic beam of SrOH was produced via laser ablation of a solid precursor followed by buffer-gas cooling. aps.orgresearchgate.net This beam was then subjected to a transverse laser field. By driving the optical cycling transition, a significant number of photons (around 100 per molecule) were scattered, resulting in a measurable deflection of the molecular beam by an angle of 0.2°. arxiv.orgresearchgate.net This demonstration of a substantial radiative force confirmed the feasibility of direct laser manipulation of SrOH. arxiv.org
Design of Optical Cycling and Repumping Schemes
A major challenge in laser cooling molecules is that the excited electronic state can decay to multiple vibrational ground states, not just the one from which it was excited. ucla.edu This leakage to other vibrational states, or "dark states," breaks the optical cycling and halts the cooling process. physicsworld.com To overcome this, a carefully designed scheme of "repumping" lasers is required to excite molecules from these dark states back into the main cooling cycle. nih.govarxiv.org
For SrOH, the primary optical cycling is established on a specific rovibrational transition. nih.govarxiv.org However, molecules can be lost to excited vibrational states, particularly the Sr-O stretching mode (100) and the bending mode (02⁰0). nih.govarxiv.orgsemanticscholar.org To counteract this, repumping lasers are tuned to transitions that excite molecules from these vibrational states back to an electronic state that predominantly decays to the initial ground vibrational state, thus closing the loop. nih.govharvard.edu The development of these intricate repumping schemes has been instrumental in achieving the high number of scattered photons necessary for cooling and trapping. aps.org
| Vibrational Mode | Repumping Transition |
|---|---|
| Sr-O Stretch (100) | X̃²Σ⁺(100) → B̃²Σ⁺(000) |
| Bending Mode (02⁰0) | Repumped via the B̃(000) state |
Implications for Ultracold Chemistry and Physics Research
The ability to cool and trap SrOH molecules opens up a wide array of possibilities in both chemistry and physics. physicsworld.comaps.org Ultracold molecules provide a pristine environment for studying chemical reactions at a fundamental quantum level, where the interactions are governed by long-range forces and quantum statistics. aps.org The precise control over the internal and external degrees of freedom of ultracold molecules allows for the exploration of reaction dynamics that are inaccessible at higher temperatures. aps.org
In the realm of physics, ultracold SrOH molecules are a powerful tool for precision measurements and tests of fundamental symmetries. physicsworld.comharvard.edu The complex internal structure of polyatomic molecules like SrOH offers unique advantages for these experiments. harvard.edu For instance, the closely spaced energy levels of opposite parity in the bending vibrational mode can be used to amplify the effects of symmetry-violating fields. harvard.eduarxiv.org The long coherence times achievable in trapped molecules further enhance the sensitivity of these measurements. arxiv.org
Benchmark System for Fundamental Physics Measurements
This compound is not only a candidate for laser cooling but also serves as a benchmark system for probing physics beyond the Standard Model. harvard.edu Its specific molecular structure makes it highly sensitive to new sources of symmetry violation.
Search for an Electron Electric Dipole Moment (eEDM)
One of the most significant applications of ultracold SrOH is in the search for the electric dipole moment of the electron (eEDM). harvard.edu The existence of a non-zero eEDM would be a direct signature of time-reversal (T) and charge-parity (CP) symmetry violation, which is necessary to explain the observed matter-antimatter asymmetry in the universe. colorado.eduphysicsworld.com
The key advantage of using polar molecules like SrOH for eEDM searches is the presence of a massive internal electric field, which can be on the order of gigavolts per centimeter (GV/cm). harvard.edu This internal field, experienced by the valence electron of the strontium atom, is much larger than any electric field that can be produced in a laboratory. harvard.eduphysicsworld.com An eEDM would interact with this enormous internal field, leading to a measurable energy shift.
Probing Time Variation of Fundamental Constants
The this compound (SrOH) radical has emerged as a significant tool in the search for physics beyond the Standard Model, particularly in experiments designed to probe the potential time variation of fundamental constants. These experiments leverage the unique molecular structure of SrOH, which makes it highly sensitive to changes in dimensionless fundamental constants like the proton-to-electron mass ratio (μ = m_p/m_e).
At the forefront of this research is the use of ultracold SrOH molecules. By employing techniques such as laser cooling and magneto-optical trapping (MOT), researchers can create samples of SrOH at temperatures in the millikelvin range. ruhr-uni-bochum.dewikipedia.orgatamanchemicals.com This extreme cooling is crucial as it minimizes Doppler broadening and increases the interaction time, allowing for highly precise spectroscopic measurements of the molecule's energy levels.
The sensitivity of SrOH to variations in the proton-to-electron mass ratio stems from its rovibrational energy levels. Polyatomic molecules like SrOH possess different vibrational modes, such as bending and stretching, which have distinct dependencies on μ. nih.gov Transitions between nearly degenerate vibrational states in SrOH are particularly sensitive to any potential drift in this fundamental constant. nih.govumich.edu Specifically, certain low-frequency rovibrational transitions in the microwave regime are predicted to be highly sensitive to temporal variations in μ. nih.govumich.edu The existence of these sensitive transitions has been experimentally confirmed, validating SrOH as a promising platform for such fundamental physics probes. nih.gov
Recent advancements have led to the successful trapping of a significant number of SrOH molecules, with one experiment reporting the capture of 2000(600) molecules at a temperature of 1.2(3) mK. ruhr-uni-bochum.dewikipedia.orgatamanchemicals.com Further technical improvements have increased the number of trapped molecules by more than an order of magnitude to 32,400(4700). nih.gov These trapped molecules can then be transferred to an optical dipole trap (ODT) for even longer observation times, which is a critical step for precision spectroscopy. umich.edu
The research with SrOH is not only aimed at placing stricter bounds on the time variation of fundamental constants but also at searching for ultralight dark matter (UDM). wikipedia.orgnih.govumich.edu Theoretical models suggest that UDM could manifest as oscillations in fundamental constants, and the high sensitivity of SrOH's molecular transitions makes it an excellent candidate for detecting such effects. umich.edu
Below is a data table summarizing key experimental parameters and findings related to the use of SrOH in probing for new physics.
| Experimental Parameter/Finding | Value / Observation | Significance | Reference |
| Molecule | This compound (SrOH) | A polyatomic molecule with high sensitivity to variations in fundamental constants. | ruhr-uni-bochum.dewikipedia.org |
| Technique | Magneto-Optical Trapping (MOT) | Enables cooling of SrOH molecules to ultracold temperatures for precision measurements. | ruhr-uni-bochum.dewikipedia.orgatamanchemicals.com |
| Trapped Molecule Number | Initial: 2000(600); Improved: 32400(4700) | A larger number of trapped molecules enhances the signal-to-noise ratio of measurements. | ruhr-uni-bochum.dewikipedia.orgatamanchemicals.comnih.gov |
| Achieved Temperature | 1.2(3) mK | Reduces motional effects, allowing for higher precision spectroscopy. | ruhr-uni-bochum.dewikipedia.orgatamanchemicals.com |
| Probed Fundamental Constant | Proton-to-electron mass ratio (μ) | Sensitive rovibrational transitions in SrOH can constrain the time variation of μ. | nih.govumich.edu |
| Application | Search for ultralight dark matter (UDM) | Oscillations in fundamental constants caused by UDM could be detected through spectroscopy of SrOH. | wikipedia.orgnih.govumich.edu |
Role as a Chemical Reagent or Precursor in Specialized Syntheses
The this compound radical (SrOH) is a highly reactive, transient species. Its primary area of application is in fundamental physical and chemical research, where it is produced in the gas phase under specific, controlled conditions for spectroscopic studies.
Currently, there is no documented evidence of this compound being used as a chemical reagent or precursor in specialized synthetic procedures, such as in solution-phase or solid-state synthesis. The methods employed to generate SrOH for physics experiments, typically involving laser ablation of a solid strontium-containing target in the presence of a reactive gas, are not conducive to its use in conventional chemical synthesis. The inherent instability and high reactivity of free radicals like SrOH make them challenging to handle and utilize as reagents in a controlled and selective manner for the synthesis of more complex molecules or materials.
Research in the field of radical chemistry often focuses on carbon-centered radicals in organic synthesis, and the application of a metal monohydroxide radical like SrOH as a synthetic tool has not been explored. Therefore, the role of this compound is presently confined to its utility as a probe for fundamental physics, rather than as a building block in chemical synthesis.
Emerging Research Directions and Future Perspectives in Strontium Monohydroxide Chemistry
Development of Novel and Highly Controlled Synthetic Strategies for SrOH
The synthesis of strontium-containing compounds is an area of continuous development, with researchers exploring various methods to create novel materials with specific properties. While traditional methods for generating gas-phase SrOH for spectroscopic studies often involve reacting strontium metal with water, newer approaches are being investigated to achieve greater control over the production process.
Current research in materials science focuses on sophisticated synthesis techniques like sol-gel methods, hydrothermal synthesis, and the use of complex precursors to create strontium oxides and other complex strontium-based materials. researchgate.netorientjchem.orgnih.gov These methods, detailed in the table below, offer pathways to producing materials with desired morphologies and compositions. orientjchem.orgspringerprofessional.de Although not yet directly applied to the synthesis of isolated SrOH molecules for spectroscopy, these advanced strategies highlight a trend towards more controlled and tailored synthetic routes in strontium chemistry. The principles from these methods could potentially be adapted to generate SrOH with higher purity, in specific quantum states, or with greater efficiency for spectroscopic and quantum applications.
| Synthesis Method | Description | Potential Advantage for SrOH |
| Sol-Gel | Involves the transition of a solution (sol) into a gel-like network. It is a simple and cost-effective method used at room temperature. orientjchem.org | Potential for low-temperature, controlled production of SrOH precursors. |
| Hydrothermal | Utilizes high-pressure and high-temperature aqueous solutions to crystallize substances. nih.govspringerprofessional.de | Could enable the formation of specific SrOH crystalline structures or complexes. |
| Microwave-Assisted | Uses microwave energy for efficient and rapid heating of reactants, often leading to faster reaction times. springerprofessional.de | Offers a potential route for rapid and energy-efficient synthesis. |
| Sonochemical | Employs high-intensity ultrasound to induce chemical reactions, often at ambient conditions. springerprofessional.de | Provides a pathway for synthesis without the need for high external pressure or temperature. |
This table outlines modern synthesis techniques used for strontium compounds, which could inspire novel strategies for SrOH production.
Advancements in Spectroscopic Techniques for Enhanced Resolution and Sensitivity
High-resolution spectroscopy is fundamental to understanding the intricate quantum structure of molecules like SrOH. Recent years have seen significant progress in spectroscopic techniques, enabling more precise measurements of molecular energy levels and transitions. longdom.orgresearchgate.netazooptics.com
For SrOH, techniques such as high-resolution laser excitation spectroscopy have been crucial in analyzing its electronic transitions. A major breakthrough has been the application of magneto-optical trapping (MOT) to polyatomic molecules. This technique allows for the cooling and trapping of SrOH molecules, which dramatically increases measurement sensitivity. arxiv.org By using a MOT, researchers can identify weak optical transitions and rovibronic states that are essential for achieving optical cycling and quantum control. arxiv.org This approach has led to the identification of new repumping transitions in SrOH, significantly increasing the number of trapped molecules and paving the way for more precise spectroscopic studies. arxiv.org
These advancements are not just about improving existing measurements; they open the door to entirely new lines of inquiry. For instance, high-sensitivity spectroscopy of trapped SrOH molecules allows for the investigation of subtle effects, such as the temporal variations of the proton-to-electron mass ratio, which is a predicted consequence of ultralight dark matter. arxiv.org
| Spectroscopic Technique | Application to SrOH | Key Findings/Advantages |
| Laser Excitation Spectroscopy | Analysis of the B²Σ⁺-X²Σ⁺ and other electronic transitions. york.ac.uk | Detailed characterization of vibrational and rotational energy levels. |
| Magneto-Optical Trapping (MOT) | High-sensitivity spectroscopy of ultracold SrOH molecules. arxiv.org | Identification of new repumping transitions, increased number of trapped molecules. arxiv.org |
| Stark and Zeeman Spectroscopy | Measurement of molecular properties in electric and magnetic fields. researchgate.net | Determination of the molecule-frame dipole moment and effective electron g-factor. researchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Analysis of vibrational modes in complex systems containing strontium compounds. orientjchem.orgku.ac.ke | Provides information on chemical bonding and molecular structure. ku.ac.ke |
This table summarizes key spectroscopic techniques that have been instrumental in advancing the understanding of SrOH.
Exploration of SrOH Reactivity in Increasingly Complex Chemical Systems
Understanding the reactivity of strontium monohydroxide is crucial for its application and for predicting its behavior in various environments. SrOH is known to be a basic species, and its reactivity is often characterized by acid-base and precipitation reactions. you-iggy.comyou-iggy.com For example, it readily reacts with acids and acidic ions. you-iggy.com
Research into the reactivity of strontium and its compounds extends to more complex systems. Studies have investigated the adsorption of strontium onto mineral surfaces like iron oxides, which is relevant for understanding its environmental transport. mdpi.comresearchgate.net In these systems, the uptake of strontium is highly dependent on factors like pH and the concentration of other salts in the solution. mdpi.com
| Reactant | Reaction Type | Product(s) |
| Hydrogensulfate ion (HSO₄⁻) | Acid-base, Precipitation | Strontium sulfate (B86663) (SrSO₄), Water (H₂O) you-iggy.com |
| Carbon dioxide (CO₂) | Absorption | Strontium carbonate (SrCO₃) wikipedia.org |
| Mg(NH₂)₂–2LiH system | Solid-state reaction (as dopant) | Forms various intermediates (e.g., SrO, MgO, Sr(NH₂)₂) influencing hydrogen storage properties. |
| Acids | Acid-base | Strontium salts and water. pilgaardelements.comlibretexts.org |
This table details some of the known reactions involving strontium hydroxide (B78521) and related species, showcasing its reactivity in different chemical environments.
Integration of Advanced Experimental and Theoretical Approaches for Comprehensive Molecular Understanding
A complete picture of a molecule's properties requires a synergistic combination of experimental measurements and theoretical calculations. For this compound, this integrated approach has been particularly fruitful. Experimental techniques provide precise data on energy levels, bond lengths, and dipole moments, while theoretical calculations offer a framework for interpreting these data and predicting properties that are difficult to measure. arxiv.org
High-level ab initio electronic structure calculations are used to compute the potential energy surfaces of systems involving SrOH. arxiv.orgarxiv.org These calculations are essential for understanding the interactions between SrOH and other atoms or molecules. For example, a comprehensive theoretical investigation of the Sr–SrOH system has identified it as a promising candidate for producing ultracold asymmetric top molecules. arxiv.orgarxiv.org These studies combine electronic structure calculations with quantum scattering simulations to determine interaction potentials and predict the spectrum of near-threshold resonances. arxiv.org
This theoretical work directly complements experimental efforts. For instance, the permanent electric dipole moment of SrOH has been measured experimentally via Stark spectroscopy and also calculated theoretically, with good agreement between the values. researchgate.netarxiv.org Similarly, theoretical models are being developed to explain anomalies observed in experimental spectra, such as line intensities, by considering complex interactions like spin-orbit and vibronic perturbations. researchgate.net This close collaboration between theory and experiment is essential for building a robust and comprehensive understanding of the SrOH molecule. rsc.org
Potential for Quantum Information Science and Precision Measurement Technologies
The unique properties of strontium and molecules containing it, such as SrOH, make them highly attractive for applications in quantum information science and precision measurement. pmt-fl.commtechsupply.store The complex internal structure of polyatomic molecules like SrOH, which includes rotational and vibrational degrees of freedom, provides new capabilities compared to atoms. physicsworld.com
SrOH is a key candidate for experiments searching for physics beyond the Standard Model. arxiv.org Its structure is sensitive to fundamental constants and hypothetical new particles and interactions. For example, the energy spacing between certain rovibrational levels in SrOH is sensitive to potential variations in the proton-to-electron mass ratio, which could be a signature of ultralight dark matter. arxiv.org Laser cooling and trapping of SrOH molecules to ultracold temperatures is a critical step towards realizing these precision measurements, as it increases coherence times and reduces systematic errors. physicsworld.com
In the realm of quantum simulation and computing, ultracold strontium atoms are already a leading platform. aps.orgicfo.euultracold.sr The development of a strontium quantum-gas microscope allows for the study of quantum systems with single-atom resolution. aps.org The extension of these quantum control techniques to molecules like SrOH opens up possibilities for simulating more complex quantum materials and for creating new types of qubits. The ability to control both the internal quantum states and the motion of SrOH molecules is a primary goal for future research in this exciting field.
Q & A
Q. How is strontium hydroxide synthesized in the laboratory, and what are the key purity validation steps?
Strontium hydroxide is typically synthesized by reacting strontium oxide (SrO) with water under controlled hydration conditions. Key steps include:
- Reaction : SrO + H₂O → Sr(OH)₂, performed in an inert atmosphere to prevent carbonate contamination .
- Purification : Recrystallization from aqueous ethanol to isolate Sr(OH)₂·8H₂O octahydrate .
- Validation : X-ray diffraction (XRD) confirms crystalline structure, while thermogravimetric analysis (TGA) verifies hydration states .
Q. What are the recommended safety protocols for handling strontium hydroxide in laboratory settings?
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats. Respiratory protection (N95 mask) is required if airborne particles exceed safe thresholds .
- Environmental Controls : Prevent spills into drains due to its alkalinity (pH > 12). Use secondary containment for storage .
- First Aid : Immediate flushing with water for skin/eye contact and ventilation in case of inhalation .
Q. How is the crystalline structure of strontium hydroxide determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For anhydrous Sr(OH)₂, synchrotron radiation may resolve structural ambiguities, such as coordination geometry, which is often poorly defined in hydrated forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) obtained via different analytical techniques?
- Method Calibration : Use certified reference materials (e.g., SRM 987) during analysis with MC-ICP-MS to ensure precision (±0.00002) .
- Multi-Isotope Cross-Validation : Combine ⁸⁷Sr/⁸⁶Sr with δ¹⁸O or δ¹³C data to contextualize geological or biological origins .
- Statistical Modeling : Apply likelihood frameworks to exclude outliers caused by diagenetic alteration in archaeological samples .
Q. What methodologies are employed to study the thermal decomposition pathways of strontium hydroxide under varying atmospheric conditions?
- Controlled Atmosphere TGA : Measure mass loss under inert (N₂) vs. reactive (CO₂) gases to track Sr(OH)₂ → SrO (400–500°C) and SrCO₃ formation .
- In Situ XRD : Monitor phase transitions during heating to identify intermediate hydrates (e.g., Sr(OH)₂·H₂O) .
- Kinetic Analysis : Use Flynn-Wall-Ozawa models to calculate activation energy for decomposition steps .
Q. How should sample selection be optimized for strontium isotope provenance studies in complex environments?
- Contextual Stratigraphy : Prioritize samples from undisturbed geological or archaeological layers to minimize contamination .
- Multi-Tissue Sampling : Compare ⁸⁷Sr/⁸⁶Sr ratios in enamel, ivory, and contemporaneous vegetation to assess bioavailable strontium in ecological studies .
- Machine Learning Integration : Train algorithms on regional isotope maps to predict provenance likelihoods .
Methodological Notes
- Contradictions in Data : and report incomplete structural data (e.g., missing coordination geometry), necessitating complementary techniques like neutron diffraction .
- Safety vs. Reactivity : While Sr(OH)₂ is stable under recommended storage conditions, its hygroscopicity requires desiccated environments to prevent unintended carbonate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
